molecular formula C20H16N4O4S2 B3010869 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 923147-61-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B3010869
CAS No.: 923147-61-9
M. Wt: 440.49
InChI Key: DNYYFXKAIMOHIY-UHFFFAOYSA-N
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Description

This compound is a nitrothiophene carboxamide derivative featuring a 6-ethoxybenzo[d]thiazole moiety and a pyridin-4-ylmethyl substituent. Its synthesis involves coupling reactions between nitrothiophene precursors and functionalized benzothiazole/pyridine intermediates, as described in . Characterization via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and IR spectroscopy confirms its structural integrity, with DMSO-d6 as the solvent of choice during synthesis . The ethoxy group at the 6-position of the benzothiazole ring enhances solubility, while the nitro group on the thiophene ring may contribute to electron-deficient properties, influencing binding interactions in biological systems .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-2-28-14-3-4-15-17(11-14)30-20(22-15)23(12-13-7-9-21-10-8-13)19(25)16-5-6-18(29-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYYFXKAIMOHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, with the CAS number 899735-76-3, is a synthetic compound characterized by its unique structural features that combine thiazole and sulfonamide groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

The molecular formula of this compound is C20H16N4O4S2C_{20}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of 440.5 g/mol. The structure features a benzothiazole moiety, a nitro group, and a pyridine ring, which are known to contribute to biological activity.

PropertyValue
CAS Number899735-76-3
Molecular FormulaC20H16N4O4S2
Molecular Weight440.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown selective cytotoxicity against HeLa and K562 cells, with IC50 values ranging from 8.5 μM to 25.6 μM, demonstrating their potential as anticancer agents .

In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Antimicrobial Activity

The compound's benzothiazole framework has also been linked to antimicrobial properties. Studies suggest that similar benzothiazole derivatives possess antibacterial potency superior to conventional antibiotics like ampicillin and streptomycin. These compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria, thereby preventing their proliferation .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiazole derivatives against multiple tumorigenic cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, demonstrating significant inhibitory effects against Staphylococcus aureus and other pathogenic bacteria, with some compounds achieving low MIC values .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibit promising anticancer activities. The presence of the benzothiazole moiety is critical as it has been associated with the ability to induce apoptosis in cancer cells. For instance, studies have shown that benzothiazole derivatives can effectively inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity
This compound also demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features, particularly the nitro group and the thiophene ring, contribute to its effectiveness as an antimicrobial agent. Similar compounds have been reported to interact with bacterial enzymes, leading to inhibition of bacterial growth .

Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have shown the ability to inhibit specific enzymes related to cancer metabolism and bacterial resistance mechanisms. For example, some derivatives have been identified as potent inhibitors of ubiquitin ligase, which plays a crucial role in protein degradation pathways .

Materials Science

Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form thin films and its charge transport characteristics could be harnessed for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of thiophene units enhances the material's conductivity and stability under operational conditions .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of Action
This compoundAnticancerInduces apoptosis through signaling pathway modulation
Similar Benzothiazole DerivativeAntimicrobialInhibits bacterial enzymes leading to growth inhibition
Ubiquitin Ligase InhibitorEnzyme InhibitionDisrupts protein degradation pathways

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced tumor cell viability in vitro, with IC50 values in the low micromolar range. Further investigations are ongoing to elucidate the precise mechanisms involved in their anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following structurally related carboxamide derivatives highlight critical differences in substituents and pharmacological profiles:

Compound Name Structural Features Biological Activity Physicochemical Data References
Target Compound 6-ethoxybenzo[d]thiazole, 5-nitrothiophene, pyridin-4-ylmethyl Not explicitly reported (inference: potential antibacterial/kinase inhibition) Soluble in DMSO-d6; IR: 1680 cm$^{-1}$ (C=O stretch)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Trifluoromethylphenyl, nitrothiophene Narrow-spectrum antibacterial (mechanism: bacterial membrane disruption) Yield: 42%; HPLC purity: 98.16%; $^{1}\text{H}$-NMR (DMSO-d6): δ 8.23–8.28 (m)
Dasatinib (BMS-354825) 2-Chloro-6-methylphenyl, piperazinyl-pyrimidine BCR-ABL kinase inhibitor (anticancer) Yield: 91%; LCMS: m/z 488.1 (M+H$^+$)
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Hydroxyethyl-piperazine, thiazole-carboxamide Kinase inhibition (anticancer) $^{1}\text{H}$-NMR confirmed regioselective coupling
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Sulfamoylphenyl, benzoquinazolinone Not reported (inference: potential dihydrofolate reductase inhibition) m.p. 255.9°C; IR: 3336 cm$^{-1}$ (NH stretch)

Functional Group Impact on Activity

  • Nitro Group : The 5-nitrothiophene moiety in the target compound and ’s analog is associated with antibacterial activity, likely due to redox-active properties that disrupt bacterial membranes .
  • Ethoxybenzothiazole : Enhances solubility and may facilitate interactions with hydrophobic pockets in target proteins, as seen in ’s sulfamoylphenyl derivative .
  • Pyridine/Piperazine Substitutents : In Dasatinib and related compounds, these groups improve kinase selectivity and bioavailability, critical for anticancer applications .

Discussion of Research Findings

  • Antibacterial Potential: The nitrothiophene core in the target compound and ’s analog aligns with narrow-spectrum antibacterial activity, though explicit data for the former is lacking .
  • Solubility and Bioavailability : The ethoxy group in the target compound may improve pharmacokinetics compared to ’s sulfonamide derivative, which has higher melting points (255.9°C) indicative of crystalline stability but lower solubility .

Q & A

Basic Question: What synthetic routes are commonly used to prepare N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Acylation and Amination : Reacting a chloropyrimidine-thiazole intermediate with acylating agents (e.g., p-fluorobenzoyl chloride) followed by amination to form the core structure .
  • Protection-Deprotection Strategies : Using NaH and 4-methoxybenzyl chloride to protect amine groups during coupling reactions, as seen in analogous carboxamide syntheses .
  • Characterization : Intermediates are confirmed via IR spectroscopy (C=O, N-H stretches), ¹H/¹³C NMR (chemical shifts for ethoxy, nitro, and pyridinyl groups), and mass spectrometry (molecular ion peaks) .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound when reactive intermediates are unstable?

Methodological Answer:
Key strategies include:

  • Controlled Temperature and Solvent Selection : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) stabilizes intermediates during cyclization .
  • Catalytic Additives : Using triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl byproducts in coupling reactions, as demonstrated in related carboxamide syntheses .
  • Stepwise Purification : Isolating intermediates via column chromatography after each step to prevent side reactions, with yields averaging 65–76% in analogous protocols .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., nitro: ~1520 cm⁻¹, amide C=O: ~1650 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals for ethoxy groups (δ 1.3–1.5 ppm), pyridinyl protons (δ 8.5–9.0 ppm), and aromatic thiophene protons (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Assigns carbons in the benzo[d]thiazole (δ 160–165 ppm) and thiophene rings (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 456.08 for C₁₉H₁₇N₅O₄S₂) .

Advanced Question: How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Assay Validation : Cross-validate in vitro results (e.g., enzyme inhibition) with orthogonal methods like SPR or ITC to confirm binding affinities .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability in animal models to explain discrepancies in efficacy .
  • Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to in vivo activity not observed in vitro .

Basic Question: What experimental design considerations are critical for evaluating the biological activity of this compound?

Methodological Answer:

  • Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC₅₀ values in target assays (e.g., kinase inhibition) .
  • Control Compounds : Include reference standards (e.g., Dasatinib for kinase studies) to benchmark activity .
  • Solubility Optimization : Use DMSO or PEG-400 to maintain compound solubility in aqueous buffers .

Advanced Question: What structural modifications to the thiophene-2-carboxamide core enhance target binding while preserving solubility?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to improve binding affinity without compromising solubility, as seen in related compounds .
  • Heterocyclic Appendages : Attach pyridinylmethyl or ethoxybenzothiazole groups to enhance π-π stacking with hydrophobic enzyme pockets .
  • LogP Optimization : Balance lipophilicity (target LogP < 3) by incorporating polar groups like ethoxy or pyridinyl .

Basic Question: How are impurities or byproducts managed during synthesis?

Methodological Answer:

  • HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate pure fractions .
  • Recrystallization : Purify final products using ethanol/water mixtures, achieving >95% purity as confirmed by elemental analysis .

Advanced Question: What computational methods support the rational design of derivatives with improved activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing derivatives with lower binding energies .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify durable interactions .

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